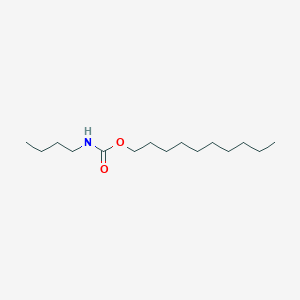
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate is an organic compound with a complex structure that includes various functional groups such as cyano, fluoro, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate typically involves multi-step organic reactions. One common approach is the esterification of a suitable precursor with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium cyanide (NaCN) or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The presence of cyano and fluoro groups can enhance the compound’s ability to form hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Ethyl 5-methyl 2-cyano-3-phenylpentanedioate: Lacks the fluoro group, which may affect its reactivity and biological activity.
1-Ethyl 5-methyl 2-fluoro-3-phenylpentanedioate: Lacks the cyano group, which may influence its chemical properties and applications.
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylbutanedioate: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate is unique due to the combination of cyano and fluoro groups, which impart distinct reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
90428-61-8 |
|---|---|
Fórmula molecular |
C15H16FNO4 |
Peso molecular |
293.29 g/mol |
Nombre IUPAC |
1-O-ethyl 5-O-methyl 2-cyano-2-fluoro-3-phenylpentanedioate |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-14(19)15(16,10-17)12(9-13(18)20-2)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
Clave InChI |
CDPLIIVAMRBCNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)(C(CC(=O)OC)C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



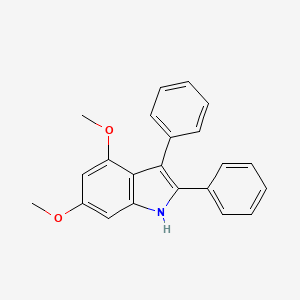
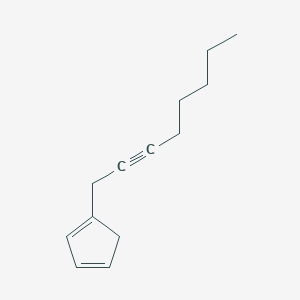
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
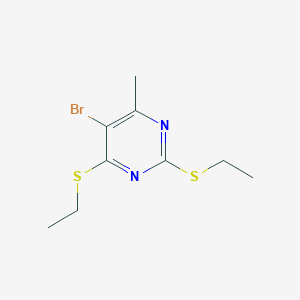

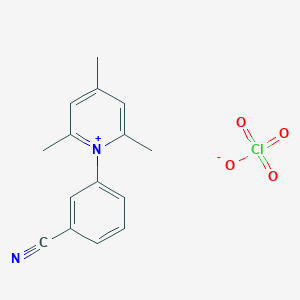
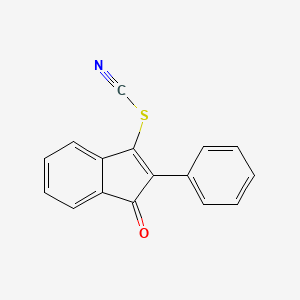
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)
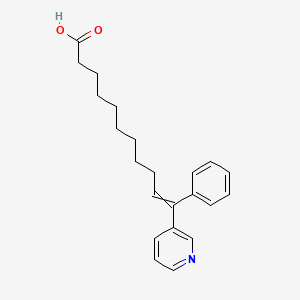
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
